Technical Monograph: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine
Technical Monograph: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine
[1][2]
Executive Summary
1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Structurally, it functions as a bifunctional pharmacophore , combining the hydrogen-bond acceptor/donor properties of the imidazole ring with the solubilizing and linker capabilities of the piperazine moiety.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in fragment-based drug discovery (FBDD).
Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This molecule is characterized by a 1-methylimidazole core linked at the C5 position to a piperazine ring via a methylene bridge.[1] The N-methylation of the imidazole restricts tautomerism, fixing the nitrogen lone pair orientation and enhancing metabolic stability compared to its non-methylated analog.
Nomenclature & Identification
| Identifier | Value |
| IUPAC Name | 1-[(1-Methyl-1H-imidazol-5-yl)methyl]piperazine |
| Common Name | 5-(Piperazin-1-ylmethyl)-1-methylimidazole |
| SMILES | CN1C=NC=C1CN2CCNCC2 |
| Molecular Formula | C |
| Molecular Weight | 180.25 g/mol |
| Precursor CAS | 39021-62-0 (1-Methyl-1H-imidazole-5-carbaldehyde) |
Physicochemical Properties (Calculated & Analog-Derived)
The molecule exhibits high polarity and basicity, making it an excellent solubilizing tail for lipophilic drug scaffolds.
| Property | Value | Mechanistic Insight |
| LogP (Octanol/Water) | -0.5 to 0.2 (Est.) | Highly hydrophilic; ideal for lowering LogD of lead compounds.[1][2] |
| pKa (Piperazine NH) | ~9.8 | The distal secondary amine is the most basic site, protonated at physiological pH. |
| pKa (Imidazole N3) | ~7.1 | The imidazole nitrogen acts as a weak base and H-bond acceptor. |
| pKa (Piperazine N-Link) | ~5.5 - 6.0 | Reduced basicity due to inductive electron withdrawal by the imidazole ring.[1][2] |
| Polar Surface Area (PSA) | ~45 Ų | Moderate PSA allows for good membrane permeability despite high polarity. |
| Solubility | High (>50 mg/mL) | Freely soluble in water, methanol, and DMSO; sparingly soluble in hexanes. |
Synthetic Pathways[5][6][9][10][11]
The synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is most reliably achieved via Reductive Amination .[1][2] This route avoids the handling of unstable chloromethyl-imidazole intermediates and offers higher yields with fewer side reactions.
Primary Route: Reductive Amination
This protocol utilizes 1-methyl-1H-imidazole-5-carbaldehyde as the electrophile and piperazine (often in excess or mono-protected) as the nucleophile.[1][2]
Reagents:
-
Precursor: 1-Methyl-1H-imidazole-5-carbaldehyde (CAS 39021-62-0).[1][2][3][4]
-
Amine: Piperazine (anhydrous).
-
Reductant: Sodium triacetoxyborohydride (NaBH(OAc)
) or Sodium cyanoborohydride (NaBH CN). -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Step-by-Step Protocol:
-
Imine Formation: Dissolve the aldehyde (1.0 eq) and piperazine (3.0 eq to prevent bis-alkylation) in DCE. Add a catalytic amount of acetic acid (AcOH) to activate the carbonyl. Stir at room temperature for 1-2 hours under N
. -
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)
(1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. -
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM or CHCl /iPrOH (3:1). -
Purification: The excess piperazine can be removed via high-vacuum distillation or column chromatography (DCM:MeOH:NH
OH gradient).
Synthetic Workflow Diagram
Caption: Reductive amination pathway for the synthesis of the target scaffold.
Reactivity & Derivatization[1][6][7][12]
Understanding the reactivity profile is crucial for utilizing this scaffold in library synthesis.
Secondary Amine Functionalization (N4-Piperazine)
The distal nitrogen (N4) is a nucleophilic secondary amine, ready for:
-
Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Urea Formation: Reaction with isocyanates.
-
SNAr Reactions: Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines) to synthesize kinase inhibitors.
Imidazole Ring Chemistry
-
C2-Proton Acidity: The proton at the C2 position of the imidazole ring is slightly acidic (pKa ~32 in DMSO) but can be deprotonated by strong bases (e.g., n-BuLi) to introduce electrophiles, although this is synthetically challenging due to the presence of the basic piperazine.
-
Coordination: The imidazole N3 is an excellent ligand for metal coordination (e.g., in heme-binding models or metallo-drug complexes).[1][2]
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, often serving as a Solubilizing Linker .
Pharmacophore Features[8][13][14]
-
H-Bond Acceptor: The imidazole N3 accepts hydrogen bonds, often interacting with residues like Serine or Threonine in protein binding pockets.
-
Cationic Center: At physiological pH, the piperazine N4 is largely protonated, forming ionic interactions (salt bridges) with Aspartate or Glutamate residues (e.g., in the solvent-exposed region of kinases).
-
Metabolic Stability: The N-methyl group on the imidazole prevents N-glucuronidation, a common clearance pathway for free imidazoles.
Case Study: Kinase Inhibition
In the design of inhibitors for targets like B-Raf or EGFR , this moiety is frequently attached to the core scaffold to extend into the solvent channel. The piperazine improves the drug's LogD (distribution coefficient), enhancing oral bioavailability and reducing plasma protein binding.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
-
H NMR (DMSO-d
or CDCl ): -
Mass Spectrometry (ESI+):
-
[M+H]
: 181.13 m/z. -
Fragmentation: Loss of the piperazine ring or cleavage at the methylene bridge may be observed at higher collision energies.
-
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and absorbs CO
from the air to form carbamates; storage as a hydrochloride (HCl) or trifluoroacetate (TFA) salt is recommended for long-term stability. -
Safety: As with most piperazine derivatives, handle with care.[5] Avoid inhalation, as piperazines are known sensitizers and can cause allergic respiratory reactions.[5]
-
Incompatibility: Avoid strong oxidizing agents (peroxides) which can form N-oxides.[1][2]
References
-
Precursor Synthesis: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde. (CAS 39021-62-0).[1][2][3][4][6] Commonly available from vendors like Sigma-Aldrich or Enamine.[1][2]
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Piperazine pKa Studies: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009, 54(11), 2914–2917. Link
- Imidazole Properties: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard reference for imidazole reactivity).
- Medicinal Chemistry Application: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on using piperazines for solubility).
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
